

An In-depth Technical Guide to the Physicochemical Properties of n-Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-**Tetracontane** (C40H82) is a long-chain saturated hydrocarbon, or alkane, comprised of a 40-carbon backbone.[1] At room temperature, it exists as a white, waxy solid.[1] Its significant chain length imparts distinct physical properties, such as a high melting point, low volatility, and pronounced hydrophobicity, making it a subject of interest in various scientific and industrial fields.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of n-**tetracontane**, detailed experimental protocols for their determination, and visual workflows for key analytical procedures. This document is intended for researchers, scientists, and drug development professionals who require precise data for applications in materials science, analytical chemistry, and formulation development.

Core Physicochemical Properties

The properties of n-**tetracontane** are dictated by its long, nonpolar hydrocarbon chain. These characteristics are summarized in the tables below.

Table 1: General and Molecular Properties of n-**Tetracontane**

Property	Value	Source(s)
Chemical Name	n-Tetracontane	[1][3]
Synonyms	Tetracontane, Alkane C40	[1][3]
CAS Number	4181-95-7	[1][3]
Molecular Formula	C40H82	[3][4]
Molecular Weight	563.08 g/mol	[3][5]
Appearance	White powder, flakes, or flaky solid	[3][6][7]

Table 2: Key Physical Properties of n-**Tetracontane**

Property	Value	Source(s)
Melting Point	80-84 °C	[3][4][6][8]
Boiling Point	150 °C at 0.001 mmHg	[3][6]
Density	0.779 g/cm ³	[4][6]
Flash Point	150 °C at 0.001 mmHg	[3][9]
Refractive Index	1.4719 (estimate)	[3][9]

Table 3: Solubility Profile of n-Tetracontane

Solvent	Solubility	Source(s)
Water	Insoluble	[1][3][4][8]
Chloroform	Soluble	[3][4][8]
Methanol	Slightly soluble	[3][4][8]
Benzene	Soluble	[1][2]
Hexane	Soluble	[1][2]
Toluene	Soluble	[10]
Non-polar organic solvents	Generally Soluble	[1]

Experimental Protocols

The following sections detail standard methodologies for determining the key physical and chemical properties of long-chain alkanes like n-**tetracontane**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a material.[11]

Detailed Protocol:

- Sample Preparation: Accurately weigh 3-5 mg of n-tetracontane into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Thermal Program:

- Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
- Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).[11] An inert nitrogen atmosphere is typically used to prevent oxidation.
- Hold the sample at the upper temperature for a few minutes to ensure complete melting.
- Cool the sample back to the initial temperature at a controlled rate.
- Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[12]

Click to download full resolution via product page

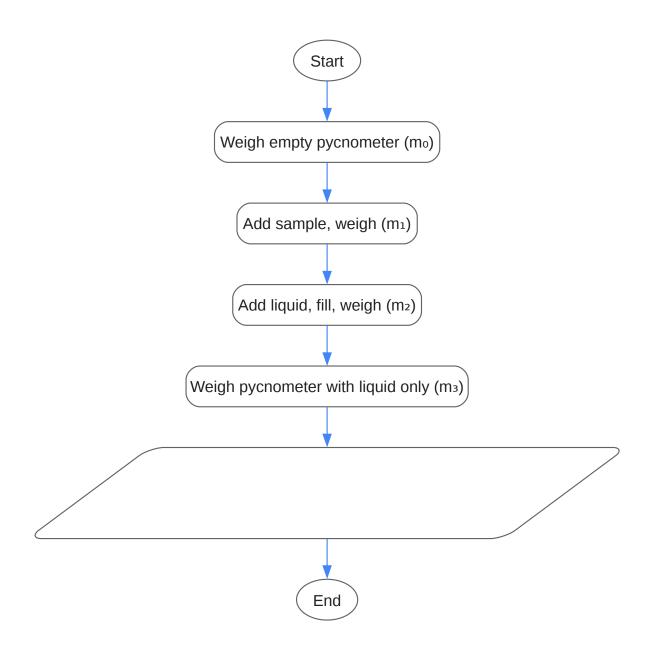
Workflow for Melting Point Determination using DSC.

Determination of Density by Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise determination of the density of a solid by measuring the volume of a displaced, non-reactive liquid of known density.[13]

Detailed Protocol:

- Mass of Empty Pycnometer: A clean, dry pycnometer with its stopper is weighed on an analytical balance (m₀).
- Mass of Sample: A sample of solid n-**tetracontane** is added to the pycnometer, and the total mass is recorded (m₁). The mass of the solid (m_s) is calculated as m₁ m₀.



- Mass with Working Liquid: A working liquid of known density (ρ₁), in which the solid is completely insoluble, is added to the pycnometer containing the solid. The pycnometer is filled completely, ensuring no air bubbles are present, and the stopper is inserted. The exterior is wiped dry, and the total mass is recorded (m₂).
- Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the working liquid. The total mass is recorded (m₃).

Calculation:

- The mass of the liquid in the pycnometer when the solid is present is m₂ m₁.
- The mass of the liquid that fills the pycnometer is m₃ m₀.
- The mass of the liquid displaced by the solid is $(m_3 m_0) (m_2 m_1)$.
- The volume of the solid (V_s) is the mass of the displaced liquid divided by the liquid's density: $V_s = [(m_3 m_0) (m_2 m_1)] / \rho_1$.
- The density of the solid (ρ_s) is then calculated: $\rho_s = m_s / V_s$.

Click to download full resolution via product page

Workflow for Density Determination using a Pycnometer.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture. For a high-boiling point compound like n-**tetracontane**, specific GC conditions are required.[14]

Detailed Protocol:

- Sample Preparation:
 - Solid Samples (e.g., waxes): Perform a solvent extraction using a non-polar solvent like hexane or dichloromethane. The extract may be concentrated under a gentle stream of nitrogen and then diluted to a suitable concentration (e.g., 1-10 μg/mL).[14]
 - Liquid Samples (e.g., oils): Directly dilute the sample in a high-purity solvent like hexane.
 [14]
- GC-MS Instrument Parameters (Representative):
 - \circ GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable.
 - Injection: 1 μL of the prepared sample is injected in splitless mode.
 - Inlet Temperature: A high temperature is required to ensure vaporization, e.g., 300-340 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15-20 °C/min) to a final temperature of around 340-350 °C and hold for 10-15 minutes to ensure the elution of n-tetracontane.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 600.
 - Source Temperature: ~230 °C.

- Quadrupole Temperature: ~150 °C.
- Data Analysis: The retention time of the peak is used for identification against a known standard. The mass spectrum, characterized by a series of hydrocarbon fragment clusters separated by 14 Da (CH₂), confirms the identity. The molecular ion peak (m/z 563.1) may be weak or absent.[14]

Click to download full resolution via product page

Experimental workflow for the GC-MS analysis of n-tetracontane.

Applications in Research and Drug Development

The unique properties of n-**tetracontane** make it relevant in several advanced applications:

- Drug Delivery: As a long-chain alkane with a melting point well above body temperature, n-tetracontane is a candidate for use as a lipid excipient in controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a component of non-erodible matrices for implants.[15] Its highly hydrophobic nature is suitable for encapsulating lipophilic drugs.[15]
- Material Science: n-**Tetracontane** is used as a model compound for studying the crystallization behavior of linear polyethylene.[3] It is also utilized in creating passivation layers in organic field-effect transistors to enhance charge carrier mobility.[4][16]
- Analytical Standard: In environmental and petrochemical analysis, n-tetracontane serves as a high-boiling point marker compound in gas chromatography for the determination of mineral oil and total petroleum hydrocarbons.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 4181-95-7: Tetracontane | CymitQuimica [cymitquimica.com]
- 3. N-TETRACONTANE | 4181-95-7 [chemicalbook.com]
- 4. n-Tetracontane, 97% min | Fisher Scientific [fishersci.ca]
- 5. larodan.com [larodan.com]
- 6. store.p212121.com [store.p212121.com]
- 7. Tetracontane | C40H82 | CID 20149 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4181-95-7 CAS MSDS (N-TETRACONTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. tetracontane [chembk.com]
- 10. mpbio.com [mpbio.com]
- 11. Differential scanning calorimetry Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. n-Tetracontane, 97% min 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of n-Tetracontane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166389#physicochemical-properties-of-n-tetracontane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com